molecular formula C15H16N2O3S2 B2377050 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole CAS No. 2034310-03-5

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2377050
CAS No.: 2034310-03-5
M. Wt: 336.42
InChI Key: YSZXPLPKEQJGCC-UHFFFAOYSA-N
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Description

4-(4-(2-Thia-5-azabicyclo[221]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter the oxidation state of the sulfur atom.

    Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole exerts its effects is not fully understood. it is believed to interact with molecular targets through its bicyclic structure, which can engage in various chemical interactions. The pathways involved likely depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-(2-Thia-5-azabicyclo[221]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole apart from similar compounds is its specific combination of a bicyclic structure with sulfur and nitrogen atoms, along with the phenyl and oxazole rings

Properties

IUPAC Name

2-methyl-4-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-10-16-15(8-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)9-21-13/h2-5,8,12-13H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZXPLPKEQJGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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